
L-Isoleucyl-L-phenylalanyl-L-valyl-L-prolyl-L-alanyl-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucyl-L-phenylalanyl-L-valyl-L-prolyl-L-alanyl-L-phenylalanine: is a complex peptide composed of six amino acids: isoleucine, phenylalanine, valine, proline, alanine, and phenylalanine. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and have significant applications in biochemistry and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-phenylalanyl-L-valyl-L-prolyl-L-alanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form an active ester.
Coupling Reaction: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from Resin: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
L-Isoleucyl-L-phenylalanyl-L-valyl-L-prolyl-L-alanyl-L-phenylalanine: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds, if any.
Substitution: Amino acid residues within the peptide can be substituted using specific reagents to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution: Site-specific mutagenesis reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.
Aplicaciones Científicas De Investigación
L-Isoleucyl-L-phenylalanyl-L-valyl-L-prolyl-L-alanyl-L-phenylalanine: has diverse applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Chemistry: Employed in the development of peptide-based catalysts and sensors.
Industry: Utilized in the production of peptide-based materials and coatings.
Mecanismo De Acción
The mechanism of action of L-Isoleucyl-L-phenylalanyl-L-valyl-L-prolyl-L-alanyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit or activate certain signaling pathways, leading to various biological effects. The exact mechanism depends on the specific context and application of the peptide.
Comparación Con Compuestos Similares
L-Isoleucyl-L-phenylalanyl-L-valyl-L-prolyl-L-alanyl-L-phenylalanine: can be compared with other similar peptides, such as:
L-Isoleucyl-L-phenylalanyl-L-valyl-L-prolyl-L-alanyl-L-tyrosine: Similar structure but with a tyrosine residue instead of phenylalanine.
L-Isoleucyl-L-phenylalanyl-L-valyl-L-prolyl-L-alanyl-L-leucine: Contains leucine instead of phenylalanine.
L-Isoleucyl-L-phenylalanyl-L-valyl-L-prolyl-L-alanyl-L-tryptophan: Features tryptophan in place of phenylalanine.
These peptides share structural similarities but differ in their specific amino acid composition, leading to unique properties and applications.
Propiedades
Número CAS |
888493-69-4 |
|---|---|
Fórmula molecular |
C37H52N6O7 |
Peso molecular |
692.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C37H52N6O7/c1-6-23(4)30(38)35(47)40-27(20-25-14-9-7-10-15-25)33(45)42-31(22(2)3)36(48)43-19-13-18-29(43)34(46)39-24(5)32(44)41-28(37(49)50)21-26-16-11-8-12-17-26/h7-12,14-17,22-24,27-31H,6,13,18-21,38H2,1-5H3,(H,39,46)(H,40,47)(H,41,44)(H,42,45)(H,49,50)/t23-,24-,27-,28-,29-,30-,31-/m0/s1 |
Clave InChI |
FEBSKMOIECSPNP-AOHSAGBQSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



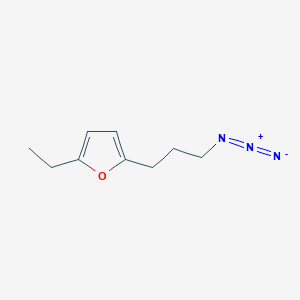
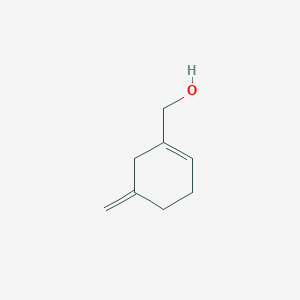
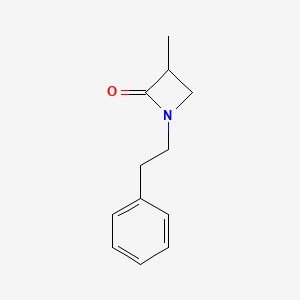

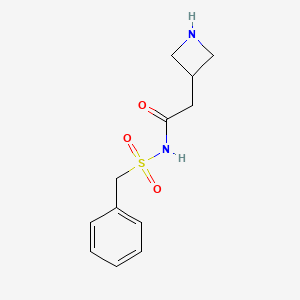
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12612392.png)
![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12612396.png)
![2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612398.png)
![(3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol](/img/structure/B12612407.png)

![Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12612420.png)
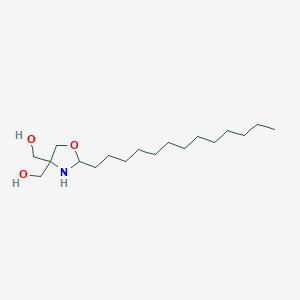
methyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone](/img/structure/B12612429.png)
